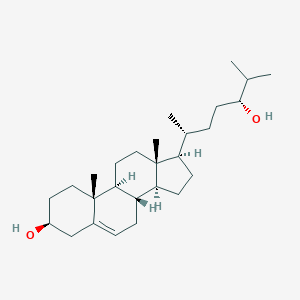

24(R)-Hydroxycholesterol

Beschreibung

Context within the Oxysterol Landscape: Classification and Significance

Oxysterols are 27-carbon compounds that are oxidized derivatives of cholesterol or byproducts of its biosynthesis. nih.gov They can be formed through enzymatic or non-enzymatic processes. researchgate.net These molecules are not merely metabolic intermediates but are now recognized as bioactive compounds that can influence a variety of cellular functions. nih.govresearchgate.net Their roles extend from being transport forms of cholesterol to regulating gene expression. nih.govscienceopen.com

(24R)-24-hydroxycholesterol belongs to the class of dihydroxy bile acids, alcohols, and their derivatives. hmdb.ca It is classified as a 24-hydroxycholesterol (B1141375) with an R configuration at the 24th carbon position. nih.govebi.ac.uk This compound has been identified as a mouse metabolite and a modulator of nuclear receptors. nih.govebi.ac.uk While the (24S) isomer is the predominant form in humans, originating almost exclusively from the brain, the (24R) isomer is also present, particularly in mice where it constitutes a notable fraction of the circulating 24-hydroxycholesterol. scienceopen.comconicet.gov.arpnas.orgnih.gov In mice, a significant portion of circulating 24-hydroxycholesterol is produced in organs other than the brain, resulting in a mixture of both (24S) and (24R) isomers. conicet.gov.ar

The significance of (24R)-24-hydroxycholesterol is underscored by its interaction with various biological targets. It has been shown to be a substrate for hepatic cholesterol 7α-hydroxylase (CYP7A), an important enzyme in bile acid synthesis. nih.govdiva-portal.orghmdb.ca This indicates its involvement in cholesterol metabolism and elimination pathways. Furthermore, research suggests that (24R)-24-hydroxycholesterol can act as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), specifically RORγ, thereby suppressing their constitutive activity. researchgate.net

| Category | Description | Source |

|---|---|---|

| Chemical Class | Dihydroxy bile acids, alcohols, and derivatives | hmdb.ca |

| Specific Classification | 24-hydroxycholesterol with R configuration at C-24 | nih.govebi.ac.uk |

| Biological Role | Mouse metabolite, nuclear receptor modulator | nih.govebi.ac.uk |

Stereoisomeric Distinction: (24R)-24-Hydroxycholesterol in Relation to (24S)-24-Hydroxycholesterol

The key distinction between (24R)- and (24S)-24-hydroxycholesterol lies in the three-dimensional arrangement of the hydroxyl group at the 24th position on the cholesterol side chain. This difference in stereochemistry leads to distinct biological activities and metabolic fates.

(24S)-24-hydroxycholesterol, also known as cerebrosterol, is the most abundant oxysterol in the brain. conicet.gov.arontosight.aiwikipedia.org It is synthesized by the neuron-specific enzyme cholesterol 24-hydroxylase (CYP46A1) and plays a crucial role in cholesterol homeostasis within the central nervous system. conicet.gov.arontosight.aiontosight.ai This isomer can cross the blood-brain barrier and is transported to the liver for further metabolism and elimination. wikipedia.orgontosight.ai In humans, the vast majority of circulating 24-hydroxycholesterol is the (24S) isomer, making it a potential biomarker for brain cholesterol turnover. conicet.gov.arpnas.orgnih.govresearchgate.net

In contrast, the origins of (24R)-24-hydroxycholesterol are less clearly defined, and it is generally found in lower concentrations than its (S) counterpart in mammals. scienceopen.comnih.gov While the (24S) isomer is predominantly produced in the brain, a significant portion of the (24R) isomer in mice is synthesized outside the central nervous system. conicet.gov.ar Studies have shown that the two isomers can have differential effects on biological systems. For instance, research on large-conductance Ca2+-dependent K+ (slo1 BK) channels revealed that both enantiomers suppressed channel activity, but in a different voltage-dependent manner. ebi.ac.uk

Furthermore, their metabolism can differ. Both isomers are substrates for the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is involved in bile acid synthesis. However, studies have indicated a preference for the (24S)-isomer. nih.govdiva-portal.org Another enzyme, 24-hydroxycholesterol 7α-hydroxylase (CYP39A1), also metabolizes these isomers, converting them to their respective 7α-hydroxylated products. wikipedia.org

The differential interactions with other molecules are also notable. For example, computational simulations have suggested that while (24S)-hydroxycholesterol interacts with the hydrophobic core of the amyloid-β peptide, (24R)-hydroxycholesterol does not show the same interaction. ebi.ac.uk

| Feature | (24R)-24-Hydroxycholesterol | (24S)-24-Hydroxycholesterol | Source |

|---|---|---|---|

| Primary Site of Synthesis | Less defined, significant portion outside the brain in mice | Predominantly in the brain by CYP46A1 | conicet.gov.arontosight.ai |

| Relative Abundance in Humans | Lower | Higher, predominant isomer in circulation | scienceopen.com |

| Interaction with Amyloid-β | Does not appear to interact | Interacts with the hydrophobic core | ebi.ac.uk |

| Metabolism by CYP7A1 | Substrate | Substrate, with a preference shown | nih.govdiva-portal.org |

| Effect on slo1 BK Channels | Suppresses activity in a specific voltage-dependent manner | Suppresses activity in a different voltage-dependent manner | ebi.ac.uk |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-RNCHBCSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313180 | |

| Record name | (24R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-26-0 | |

| Record name | (24R)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27460-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Epicerebrosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027460260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (24R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-EPICEREBROSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2AI20QQ7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 24r 24 Hydroxycholesterol

Enzymatic Formation and Catalytic Mechanisms

The formation of (24R)-24-hydroxycholesterol is not attributed to a single, dedicated enzyme but appears to result from the activity of several cytochrome P450 enzymes that exhibit broader substrate specificities.

Several microsomal cytochrome P450 enzymes, which are monooxygenases involved in the metabolism of steroids, cholesterol, and other lipids, have been implicated in the metabolism of (24R)-24-hydroxycholesterol. genecards.orggenecards.org

Cholesterol 7-alpha-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis, primarily converting cholesterol to 7α-hydroxycholesterol. nih.govnih.gov However, research has demonstrated that its substrate specificity extends to other oxysterols. Human CYP7A1, as well as a partially purified enzyme fraction from pig liver microsomes, shows 7α-hydroxylase activity towards both the (24S) and (24R) isomers of 24-hydroxycholesterol (B1141375). nih.govresearchgate.net While the enzyme exhibits a preference for the (24S)-isomer, it is capable of metabolizing (24R)-24-hydroxycholesterol, indicating its role in the downstream processing of this compound. nih.gov This metabolism by CYP7A1 suggests that at least a portion of (24R)-24-hydroxycholesterol is channeled into the bile acid synthesis pathway. hmdb.canih.gov

CYP39A1 is a liver-specific microsomal cytochrome P450 enzyme that preferentially catalyzes the 7-alpha hydroxylation of 24-hydroxycholesterol. genecards.orgresearchgate.netresearchgate.net It is a key enzyme in the conversion of brain-derived (24S)-hydroxycholesterol into bile acids. nih.govuniprot.org The enzyme's systematic name, (24R)-cholest-5-ene-3beta,24-diol,NADPH:oxygen oxidoreductase (7alpha-hydroxylating), explicitly denotes its activity on the (24R) isomer. wikipedia.org CYP39A1 catalyzes the reaction where (24R)-cholest-5-ene-3beta,24-diol is converted to (24R)-cholest-5-ene-3beta,7alpha,24-triol. hmdb.cawikipedia.org

| Enzyme | Primary Substrate | Activity on (24R)-24-Hydroxycholesterol | Product | Location |

|---|---|---|---|---|

| CYP7A1 | Cholesterol | Yes, demonstrates 7α-hydroxylase activity, though prefers the 24S isomer. nih.govuniprot.org | (24R)-cholest-5-ene-3β,7α,24-triol | Liver (Endoplasmic Reticulum) nih.gov |

| CYP39A1 | 24-Hydroxycholesterol | Yes, catalyzes 7α-hydroxylation. hmdb.cawikipedia.org | (24R)-cholest-5-ene-3β,7α,24-triol | Liver (Endoplasmic Reticulum) genecards.orguniprot.org |

CYP27A1: The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is a key player in the alternative "acidic" pathway of bile acid synthesis, primarily hydroxylating the sterol side-chain at C-27 (technically C-26 with R-stereochemistry). nih.govuniprot.org Studies on recombinant human CYP27A1 have shown that it can 27-hydroxylate both (24S)- and (24R)-hydroxycholesterol, although this activity is low compared to other substrates. semanticscholar.org This suggests a role for CYP27A1 in the further metabolism of (24R)-24-hydroxycholesterol rather than its primary formation from cholesterol.

CYP3A11/CYP3A4: The human enzyme CYP3A4 and its mouse ortholog Cyp3a11 are known for their broad substrate specificity in metabolizing drugs and xenobiotics. researchgate.net Research has shown that CYP3A4 can catalyze various non-stereospecific hydroxylations of cholesterol, including the formation of (24R)-hydroxycholesterol, although it is considered a minor product of this enzymatic reaction. nih.gov

While the major biosynthetic pathway for the 24S isomer is well-established through the action of CYP46A1 in the brain, the pathways for the 24R isomer are less defined. scienceopen.com One less-characterized route involves the metabolism of related sterols. In specific cell lines (Dede cells), (24R),25-epoxycholesterol was found to be converted to (24R)-hydroxycholesterol, a reaction catalyzed by delta 24-reductase. ebi.ac.uk This indicates that (24R)-24-hydroxycholesterol can be formed as a downstream product from cholesterol precursors, representing an alternative biosynthetic route.

Role of Cytochrome P450 Enzymes in (24R)-Hydroxylation

Downstream Metabolic Fates

Once formed or transported to the liver, (24R)-24-hydroxycholesterol is subjected to further enzymatic modifications, primarily directing it towards excretion via the bile acid synthesis pathway. reactome.org

The principal metabolic fate of (24R)-24-hydroxycholesterol is its conversion to bile acids. ebi.ac.uk This process is initiated by 7α-hydroxylation, a reaction catalyzed by either CYP7A1 or CYP39A1, yielding (24R)-cholest-5-ene-3β,7α,24-triol. nih.govwikipedia.org Studies with human hepatocytes have shown that both (24R)- and (24S)-hydroxycholesterol are converted into bile acids at a rate approximately 40% of that observed for 7α-hydroxycholesterol, the conventional intermediate in this pathway. ebi.ac.uk Additionally, metabolism by CYP27A1 can lead to 27-hydroxylation, representing another route for its degradation and elimination. semanticscholar.org

| Metabolic Process | Key Enzyme(s) | Product(s) | Significance |

|---|---|---|---|

| 7α-Hydroxylation | CYP7A1, CYP39A1 nih.govwikipedia.org | (24R)-cholest-5-ene-3β,7α,24-triol | Initiates conversion to bile acids for elimination. reactome.org |

| 27-Hydroxylation | CYP27A1 semanticscholar.org | (24R)-cholest-5-ene-3β,24,27-triol (presumed) | Alternative degradation pathway. semanticscholar.org |

| Conversion to Bile Acids | Multiple enzymes following initial hydroxylation | Primary Bile Acids | Major route of elimination from the body. ebi.ac.uk |

Conversion to Triols (e.g., (24R)-cholest-5-ene-3-beta,7-alpha,24-triol)

A key step in the metabolism of (24R)-24-hydroxycholesterol is its conversion to a triol through hydroxylation. This reaction is catalyzed by the enzyme 24-hydroxycholesterol 7-alpha-hydroxylase, also known as CYP39A1. wikipedia.orghmdb.ca This enzyme introduces a hydroxyl group at the 7-alpha position of the sterol nucleus, yielding (24R)-cholest-5-ene-3-beta,7-alpha,24-triol. wikipedia.orghmdb.canp-mrd.org CYP39A1 is an oxidoreductase that acts on paired donors, utilizing NADPH, H+, and O2 as substrates to carry out the hydroxylation. wikipedia.org This conversion is a critical step that prepares the molecule for further processing in the bile acid synthesis cascade. nih.gov

| Enzyme | Systematic Name | Substrates | Products | Location |

|---|---|---|---|---|

| 24-hydroxycholesterol 7-alpha-hydroxylase (CYP39A1) | (24R)-cholest-5-ene-3beta,24-diol,NADPH:oxygen oxidoreductase (7alpha-hydroxylating) wikipedia.org | (24R)-cholest-5-ene-3beta,24-diol, NADPH, H+, O2 wikipedia.org | (24R)-cholest-5-ene-3beta,7alpha,24-triol, NADP+, H2O wikipedia.org | Endoplasmic Reticulum |

Integration into Bile Acid Biosynthesis Pathways

(24R)-24-hydroxycholesterol serves as a substrate for bile acid production, primarily entering through the alternative (or acidic) pathway. reactome.orgfrontiersin.org Bile acids are synthesized in the liver via two main routes: the classical (or neutral) pathway, which accounts for about 75% of production, and the alternative pathway. nih.gov The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netmdpi.com

Following its initial 7α-hydroxylation to form a triol, the metabolic product of (24R)-24-hydroxycholesterol can be further processed by enzymes of the bile acid synthesis pathways. reactome.orgnih.gov Both the (24R) and (24S) isomers of 24-hydroxycholesterol are converted to bile acids in human hepatocytes at a rate that is approximately 40% of that for 7α-hydroxycholesterol, a key intermediate in the classical pathway. ebi.ac.ukresearchgate.net

The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), a key enzyme in the alternative pathway, can hydroxylate various sterols. nih.govki.se While its activity is higher towards more polar substrates like 7α-hydroxy-4-cholesten-3-one, it also metabolizes oxysterols. nih.gov However, studies have shown that 24-hydroxycholesterol is a less efficient substrate for CYP27A1 compared to cholesterol, possibly due to steric hindrance. nih.gov The subsequent steps in the pathway involve further modifications to the steroid nucleus and oxidative cleavage of the side chain to form the primary bile acids, predominantly chenodeoxycholic acid (CDCA) from this pathway. nih.govresearchgate.net

| Enzyme | Alias/Family | Function in Pathway | Substrate(s) Including or Related to (24R)-24-Hydroxycholesterol |

|---|---|---|---|

| 24-hydroxycholesterol 7-alpha-hydroxylase | CYP39A1 genecards.org | Catalyzes the 7α-hydroxylation of 24-hydroxycholesterol. hmdb.ca | (24R)-cholest-5-ene-3beta,24-diol wikipedia.org |

| Cholesterol 7-alpha-hydroxylase | CYP7A1 researchgate.net | Rate-limiting enzyme of the classical bile acid pathway; also metabolizes 24-hydroxycholesterol. nih.govnih.gov | Cholesterol, (24S)-hydroxycholesterol, (24R)-hydroxycholesterol nih.gov |

| Sterol 27-hydroxylase | CYP27A1 nih.gov | Initiates the alternative bile acid pathway and is required for side-chain degradation. researchgate.netnih.gov | Cholesterol, 7α-hydroxycholesterol, 24-hydroxycholesterol nih.gov |

| Cytochrome P450 3A4 | CYP3A4 mdpi.com | Participates in the metabolism of cholesterol and bile acid intermediates. pnas.orgki.se | Cholesterol, Bile acid intermediates mdpi.comnih.gov |

Molecular Mechanisms of Action of 24r 24 Hydroxycholesterol

Nuclear Receptor Modulation

(24R)-24-hydroxycholesterol, like its stereoisomer, can modulate the activity of several nuclear receptors, which are key regulators of gene expression involved in various physiological processes.

Agonistic Activity towards Liver X Receptors (LXRα and LXRβ)

(24R)-24-hydroxycholesterol has been identified as an agonist for both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). researchgate.net These receptors are critical in maintaining cholesterol homeostasis. conicet.gov.ar When activated, LXRs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. conicet.gov.ar This binding initiates the transcription of genes involved in cholesterol efflux, transport, and metabolism. mdpi.com

Comparative Ligand Efficacy and Potency with (24S)-24-Hydroxycholesterol for LXRs

While both (24R)- and (24S)-24-hydroxycholesterol can activate LXRs, studies have shown differences in their potency. (24S)-24-hydroxycholesterol is generally considered a more potent LXR agonist. researchgate.netnih.gov For instance, the EC50 values for (24S)-24-hydroxycholesterol are reported to be 4 µM for LXRα and 3 µM for LXRβ. abcam.com Although specific EC50 values for the (24R)-epimer are less commonly reported, it is consistently described as being less potent than the (24S) form in activating LXRα and LXRβ. researchgate.netnih.gov Despite being a potent LXR agonist in laboratory settings, the in vivo relevance of (24S)-24-hydroxycholesterol in activating LXR target genes has been questioned. nih.gov

Investigations of Interactions with Retinoic Acid Receptor-Related Orphan Receptors (RORs)

(24R)-24-hydroxycholesterol has been shown to interact with Retinoic Acid Receptor-related Orphan Receptors (RORs), specifically RORγ. researchgate.net Unlike its effect on LXRs, it acts as an inverse agonist on RORγ, meaning it suppresses the constitutive activity of this receptor. researchgate.netnih.gov In a cotransfection assay, (24R)-24-hydroxycholesterol demonstrated a dose-dependent suppression of RORγ transcriptional activity with an IC50 of 90 nM. researchgate.net A radioligand binding assay confirmed that it binds to RORγ with a Ki of 102 nM. researchgate.net Interestingly, at a concentration of 10 μM, (24R)-24-hydroxycholesterol significantly decreased the constitutive activity of RORγ but had no effect on RORα. researchgate.net This suggests a degree of selectivity in its interaction with ROR isoforms.

| Receptor | Interaction | Potency |

| RORγ | Inverse Agonist | IC50 = 90 nM |

| RORγ | Binding Affinity | Ki = 102 nM |

| RORα | No effect at 10 µM | - |

Membrane Biophysical Interactions

Beyond its role as a signaling molecule for nuclear receptors, (24R)-24-hydroxycholesterol can also directly influence the physical properties of cellular membranes.

Influence on Cellular Membrane Permeability and Dynamics

Studies on the biophysical properties of (24R)-24-hydroxycholesterol in model membranes have revealed its distinct effects compared to cholesterol and its (24S)-epimer. In membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), (24R)-24-hydroxycholesterol caused a more pronounced decrease in lipid chain order compared to pure POPC membranes, particularly in the middle region of the lipid chains. beilstein-journals.org This is in contrast to cholesterol, which significantly increases lipid chain order. beilstein-journals.org

Regarding membrane permeability, experiments using large unilamellar vesicles (LUVs) showed that while cholesterol decreases the permeability to polar molecules like dithionite (B78146), (24R)-24-hydroxycholesterol does not have the same sealing effect. beilstein-journals.orgnih.gov The rate of dithionite permeation across POPC membranes containing (24R)-24-hydroxycholesterol was similar to that of pure POPC membranes. beilstein-journals.orgnih.gov This indicates that the presence of the hydroxyl group at the 24R position hinders the molecule's ability to pack tightly with phospholipids (B1166683) and reduce membrane permeability in the same way as cholesterol. nih.gov

| Sterol | Effect on POPC Lipid Chain Order | Effect on Dithionite Permeation Rate |

| (24R)-Hydroxycholesterol | Small decrease | Similar to pure POPC |

| (24S)-Hydroxycholesterol | Insignificant decrease | Similar to pure POPC |

| Cholesterol | Increase | Decreased by ~50% |

Biological Functions and Cellular Processes Modulated by 24r 24 Hydroxycholesterol

Contributions to Cholesterol Homeostasis Regulation

(24R)-24-Hydroxycholesterol is a key player in maintaining cholesterol equilibrium, particularly through its effects on the liver and its dynamic role in brain cholesterol turnover.

Role in Hepatic Cholesterol Metabolism

The liver is the primary site for the elimination of (24R)-24-hydroxycholesterol from the circulation. nih.gov After being transported out of the brain across the blood-brain barrier, this oxysterol is taken up by the liver for further metabolism. ontosight.ainih.gov Studies have shown that both the (24S) and (24R) isomers of 24-hydroxycholesterol (B1141375) are substrates for the hepatic enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.gov This enzyme is a critical rate-limiting step in the classical pathway of bile acid synthesis. nih.gov The metabolism of (24R)-24-hydroxycholesterol by CYP7A1 suggests its conversion into bile acids, providing a pathway for its ultimate excretion from the body. nih.gov

Research in mice has demonstrated that after intragastric administration, (24R)-24-hydroxycholesterol reaches maximum concentrations in the liver at approximately 4 hours, declining to control levels by 8 hours. nih.gov This rapid uptake and metabolism highlight the liver's efficiency in clearing this oxysterol. nih.gov Furthermore, in vitro studies with liver mitochondrial fractions have shown that the conversion of both 24-hydroxycholesterol epimers into acidic compounds is faster than that of cholesterol itself. nih.gov

Dynamics of (24R)-24-Hydroxycholesterol in Brain Cholesterol Turnover

The brain has a high concentration of cholesterol, and its turnover is tightly regulated. ontosight.aipnas.org (24R)-24-hydroxycholesterol, along with its more abundant stereoisomer (24S)-hydroxycholesterol, is central to this process. pnas.orgpnas.org The enzyme responsible for the synthesis of (24S)-hydroxycholesterol in the brain is cholesterol 24-hydroxylase (CYP46A1), which is primarily expressed in neurons. ontosight.aipnas.orgnih.gov While the primary product of CYP46A1 is the (24S)-isomer, the (24R)-isomer is also detected in the circulation, though at lower levels. conicet.gov.ar

The conversion of cholesterol to 24-hydroxycholesterol increases its polarity, allowing it to cross the blood-brain barrier and enter the systemic circulation, a crucial step for cholesterol elimination from the brain. ontosight.aibeilstein-journals.org The net flux of 24S-hydroxycholesterol from the brain to the blood has been quantified, underscoring the importance of this pathway for maintaining brain cholesterol homeostasis. nih.gov The levels of circulating 24S-hydroxycholesterol are considered a potential marker for changes in brain cholesterol metabolism and have been studied in the context of neurodegenerative diseases. nih.govresearchgate.net

Key Enzymes and Transporters in (24R)-24-Hydroxycholesterol Metabolism

| Molecule | Function | Location |

|---|---|---|

| CYP46A1 (Cholesterol 24-hydroxylase) | Synthesizes (24S)-hydroxycholesterol from cholesterol | Primarily in neurons (Endoplasmic Reticulum) researchgate.net |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Metabolizes (24R)- and (24S)-hydroxycholesterol | Liver nih.gov |

| ABCA1/ABCG1 | Facilitate efflux of 24S-hydroxycholesterol | Astrocytes, Endothelial Cells conicet.gov.armdpi.com |

Impact on Cellular Viability and Fate

(24R)-24-Hydroxycholesterol has been shown to exert cytotoxic effects, particularly on neuronal cells, and can induce programmed cell death through various mechanisms.

Mechanistic Investigations of Neurotoxic Effects In Vitro

In vitro studies have demonstrated the neurotoxic potential of 24-hydroxycholesterol. Exposure of human neuroblastoma SH-SY5Y cells to 24-hydroxycholesterol resulted in a significant loss of cell viability, an increase in lactate (B86563) dehydrogenase (LDH) release, and elevated intracellular calcium levels. nih.gov These findings suggest that at physiological concentrations, this oxysterol can be damaging to neuronal cells. nih.gov The neurotoxicity of 24-hydroxycholesterol has been linked to the generation of free radicals and a decrease in the mitochondrial membrane potential. nih.gov

Pathways of Programmed Cell Death (e.g., Apoptosis, Necroptosis)

The cell death induced by 24-hydroxycholesterol can occur through different programmed pathways, including apoptosis and necroptosis. nih.govnih.gov In differentiated SH-SY5Y cells, 24-hydroxycholesterol has been shown to induce apoptosis, characterized by DNA fragmentation and caspase-3 activation. nih.gov

Interestingly, the specific cell death pathway can be dependent on the cellular context, particularly the expression of caspase-8. nih.govnih.gov In cells lacking caspase-8, such as undifferentiated SH-SY5Y cells, 24-hydroxycholesterol can induce a form of programmed necrosis known as necroptosis. nih.govresearchgate.net This process is dependent on the receptor-interacting serine/threonine kinase 1 (RIPK1). nih.govresearchgate.net In contrast, in cells that express caspase-8, such as Jurkat T-lymphoma cells, 24-hydroxycholesterol induces apoptosis. nih.govnih.gov This suggests that caspase-8 acts as a molecular switch between apoptosis and necroptosis in response to 24-hydroxycholesterol. nih.govnih.gov

Cellular Effects of (24R)-24-Hydroxycholesterol In Vitro

| Cell Line | Effect | Mechanism |

|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | Decreased viability, increased LDH release, increased intracellular calcium nih.gov | Neurotoxicity nih.gov |

| Differentiated SH-SY5Y | Apoptosis nih.gov | DNA fragmentation, caspase-3 activation, decreased mitochondrial membrane potential nih.gov |

| Undifferentiated SH-SY5Y (caspase-8 deficient) | Necroptosis nih.gov | RIPK1-dependent nih.gov |

| Jurkat (T-lymphoma) | Apoptosis nih.gov | Caspase-8 dependent nih.gov |

Influence on Neurobiological Systems

Beyond its role in cholesterol metabolism and cell death, (24R)-24-hydroxycholesterol has broader implications for neurobiological systems. It is considered a signaling molecule that can affect the function of various brain cells, including neurons, astrocytes, and oligodendrocytes. nih.gov Its ability to modulate the activity of NMDA receptors suggests a role in synaptic plasticity and excitotoxicity. nih.gov Furthermore, studies have investigated its potential as a biomarker for neurodegenerative diseases like Alzheimer's and Parkinson's disease, given its link to brain cholesterol turnover and its observed changes in these conditions. researchgate.neteurekalert.org Recent research also points to a protective role in the trigeminovascular system, where it may reduce the pronociceptive effects of ATP, suggesting a potential influence on migraine pathophysiology. sciforum.net

Modulation of Neuronal Functions

(24R)-24-Hydroxycholesterol is involved in the regulation of neuronal functions, although its specific roles are still being elucidated. Like its stereoisomer, it is a product of cholesterol metabolism in the brain and can influence neuronal activity. wikipedia.orgresearchgate.net Its presence in the brain, albeit at lower levels than 24S-hydroxycholesterol, suggests a potential role in maintaining neuronal health and function. nih.gov The modulation of neuronal functions by oxysterols is complex, with effects on neuronal survival, signaling, and plasticity. researchgate.netnih.gov

Effects on Neurotransmitter Systems (e.g., N-methyl-D-aspartate Receptors)

A significant aspect of (24R)-24-hydroxycholesterol's activity is its interaction with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net Research has shown that 24S-hydroxycholesterol is a potent positive allosteric modulator of NMDA receptors, enhancing their function. nih.govmdpi.comnih.gov This modulation is crucial for synaptic plasticity, learning, and memory. mdpi.com While the direct effects of the (24R) isomer on NMDA receptors are less characterized, the structural similarity suggests a potential for interaction. The modulation of NMDA receptors by oxysterols can have profound implications for both normal brain function and pathological conditions. researchgate.netnih.gov For instance, enhancing NMDA receptor function can be beneficial in conditions associated with receptor hypofunction, but excessive activation can lead to excitotoxicity. nih.govnih.gov

Interaction with Glial Cell Physiology (e.g., Astrocytes, Oligodendrocytes)

(24R)-24-Hydroxycholesterol also interacts with glial cells, which are essential for brain homeostasis and neuronal support. Astrocytes, a major type of glial cell, play a critical role in cholesterol metabolism and transport in the brain. nih.gov (24S)-hydroxycholesterol, produced by neurons, acts as a signaling molecule to astrocytes, inducing the expression of genes involved in cholesterol efflux, such as those for apolipoprotein E (ApoE) and ATP-binding cassette (ABC) transporters. mdpi.comnih.gov This process is mediated by liver X receptors (LXRs). nih.gov While specific studies on the (24R) isomer are limited, its ability to activate LXRs, although less potently than the (24S) isomer, suggests it may also participate in this neuron-astrocyte communication pathway. researchgate.net

Furthermore, there is evidence of interaction between astrocytes and oligodendrocytes, the myelin-producing cells of the central nervous system, in the context of cholesterol biosynthesis and remyelination. dundee.ac.uk Given the role of oxysterols in regulating lipid metabolism, (24R)-24-hydroxycholesterol may also influence the physiology of oligodendrocytes.

Contribution to Brain Development and Synaptogenesis

Oxysterols, including (24R)-24-hydroxycholesterol, are implicated in brain development and the formation of synapses (synaptogenesis). wikipedia.org Cholesterol itself is a fundamental component of cell membranes and is crucial for the growth of axons and dendrites. wikipedia.org The metabolism of cholesterol into oxysterols like 24-hydroxycholesterol is a key regulatory step. wikipedia.org Research indicates that signaling through LXRs, which can be activated by 24-hydroxycholesterol, is important for the development of certain types of neurons, such as dopaminergic neurons. nih.gov

Role in Neuroinflammation and Oxidative Stress Responses

(24R)-24-Hydroxycholesterol is involved in the complex interplay between neuroinflammation and oxidative stress. Oxysterols can have both pro-inflammatory and anti-inflammatory effects depending on the context and concentration. mdpi.com Studies have shown that 24-hydroxycholesterol can promote neuroinflammation and oxidative stress, potentially contributing to neuronal damage in neurodegenerative diseases. mdpi.comnih.gov Specifically, 24-hydroxycholesterol has been found to enhance the generation of reactive oxygen species (ROS) in neuronal cells. nih.govnih.gov This pro-oxidant action can amplify the neurotoxic effects of other molecules, such as the amyloid-β peptide implicated in Alzheimer's disease. nih.gov

Mechanistic Links to Neurodegenerative Conditions (e.g., α-Synuclein Pathology in Parkinson's Disease)

Emerging research points to a role for 24-hydroxycholesterol in the pathology of neurodegenerative diseases like Parkinson's disease. plos.orgnih.govresearchgate.net Parkinson's disease is characterized by the aggregation of the protein α-synuclein. plos.orgnih.govresearchgate.net Studies have shown that levels of the enzyme that produces 24-hydroxycholesterol, CYP46A1, and 24-hydroxycholesterol itself are elevated in the brains of Parkinson's disease patients. plos.orgnih.govresearchgate.net Furthermore, (24S)-hydroxycholesterol has been demonstrated to exacerbate α-synuclein aggregation and neurotoxicity. plos.org It can facilitate the propagation of α-synuclein pathology and worsen mitochondrial dysfunction induced by α-synuclein fibrils. plos.orgnih.govresearchgate.net The mechanism appears to involve the activation of the XBP1-LAG3 axis, which promotes the neuron-to-neuron transmission of pathological α-synuclein. plos.orgnih.govplos.org Conversely, reducing the levels of 24-hydroxycholesterol has been shown to be protective in animal models. researchgate.net

Role in Lipid Metabolism Gene Regulation

(24R)-24-Hydroxycholesterol plays a significant role in the regulation of genes involved in lipid metabolism, primarily through the activation of Liver X Receptors (LXRs). nih.govconicet.gov.ar LXRs are nuclear receptors that act as transcription factors, controlling the expression of genes that are central to cholesterol homeostasis, including those involved in cholesterol transport and efflux. nih.gov In astrocytes, (24S)-hydroxycholesterol stimulates the expression of ApoE and ABC transporters, which are crucial for transporting cholesterol to neurons. nih.govnih.gov

Additionally, 24-hydroxycholesterol influences the activity of sterol regulatory element-binding proteins (SREBPs). nih.gov It has been shown to decrease the mRNA levels of genes involved in cholesterol synthesis, such as HMG-CoA reductase and squalene (B77637) synthase, through the SREBP-2 pathway. conicet.gov.arnih.gov This provides a feedback mechanism to control cholesterol levels in the brain. conicet.gov.ar

Regulation of Sterol Regulatory Element-Binding Protein (SREBP) Activity

(24R)-24-Hydroxycholesterol, like other oxysterols, is a key regulator of cholesterol biosynthesis through its influence on the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. wjgnet.complos.org SREBPs are central to maintaining cellular lipid homeostasis by controlling the expression of genes involved in cholesterol and fatty acid synthesis. wjgnet.complos.org

The regulatory mechanism primarily involves the SREBP cleavage-activating protein (SCAP). wjgnet.com In sterol-depleted cells, SCAP escorts SREBP precursors from the endoplasmic reticulum (ER) to the Golgi apparatus for proteolytic processing. This cleavage releases the mature, active form of SREBP, which then translocates to the nucleus to activate target gene transcription. wjgnet.com

However, in the presence of sterols, including (24R)-24-hydroxycholesterol, this process is inhibited. Oxysterols like 24-hydroxycholesterol can bind to insulin-induced gene (Insig) proteins, which in turn bind to the SCAP/SREBP complex, retaining it in the ER and preventing SREBP activation. researchgate.net This leads to a downregulation of cholesterol synthesis.

Research has shown that different SREBP isoforms are differentially regulated. SREBP-2 is the primary regulator of cholesterol synthesis, while SREBP-1c preferentially controls fatty acid synthesis. nih.gov Studies using the related oxysterol, 24S-hydroxycholesterol, have demonstrated a strong suppression of SREBP-2 levels and the expression of cholesterol synthesis genes. nih.govnih.gov Conversely, SREBP-1c expression has been shown to be under the control of Liver X Receptors (LXRs), which are activated by oxysterols. nih.gov While (24R)-24-hydroxycholesterol is known to be an inverse agonist for RORα and RORγ, its direct and specific effects on SREBP isoforms require further detailed investigation. researchgate.net

| Molecule | Effect on SREBP Pathway | Key Findings | References |

|---|---|---|---|

| (24R)-24-Hydroxycholesterol | Suppresses SREBP-2 activity | Acts as an inverse agonist for RORα and RORγ, which can indirectly influence SREBP-regulated gene expression. | researchgate.net |

| 24S-Hydroxycholesterol | Downregulates SREBP-2 | Strongly suppresses SREBP-2 levels and the expression of cholesterol synthesis genes. Can upregulate SREBP-1c via LXR activation. | nih.govnih.gov |

Modulation of Apolipoprotein E (ApoE) and ATP-Binding Cassette Transporters (ABCA1/ABCG1) Expression

(24R)-24-Hydroxycholesterol also plays a crucial role in cholesterol efflux and transport by modulating the expression of Apolipoprotein E (ApoE) and the ATP-Binding Cassette (ABC) transporters, ABCA1 and ABCG1. This regulation is primarily mediated through the activation of Liver X Receptors (LXRs), which are nuclear receptors that function as cellular cholesterol sensors. mdpi.comconicet.gov.ar

Upon binding by oxysterols like 24-hydroxycholesterol, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including APOE, ABCA1, and ABCG1, thereby upregulating their expression. nih.govpnas.org

Apolipoprotein E (ApoE): ApoE is a key protein in the transport of lipids, including cholesterol, in the brain and periphery. nih.gov Studies have shown that 24S-hydroxycholesterol induces ApoE transcription, protein synthesis, and secretion in astrocytes, which are the primary producers of ApoE in the brain. nih.gov This induction is mediated by LXR activation. nih.gov This upregulation of ApoE facilitates the efflux of cholesterol from cells. nih.gov

ATP-Binding Cassette Transporters (ABCA1/ABCG1): ABCA1 and ABCG1 are membrane transporters that play a critical role in the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins and high-density lipoprotein (HDL), respectively. nih.govplos.orgmdpi.com Research has demonstrated that 24-hydroxycholesterol induces the expression of both ABCA1 and ABCG1 in various cell types, including astrocytes, choroid plexus epithelial cells, and neuronal cells. nih.govnih.govnih.govcancer.gov This induction is dependent on LXR activation and enhances cholesterol efflux. nih.govnih.gov For instance, in choroid plexus epithelial cells, treatment with 24S-hydroxycholesterol led to induced expression of ABCA1 and ABCG1 and facilitated cholesterol release to the apical side. nih.gov In mouse astrocytes, 24-hydroxycholesterol was shown to regulate ABCA1 protein levels. nih.govnih.govresearchgate.net

| Gene/Protein | Effect of (24R)-24-Hydroxycholesterol | Mechanism | Key Findings | References |

|---|---|---|---|---|

| ApoE | Upregulation | LXR activation | Induces ApoE transcription, synthesis, and secretion, particularly in astrocytes, facilitating cholesterol efflux. | nih.gov |

| ABCA1 | Upregulation | LXR activation | Induces expression, leading to increased cholesterol efflux to lipid-poor apolipoproteins. | nih.govnih.govnih.govcancer.gov |

| ABCG1 | Upregulation | LXR activation | Induces expression, promoting cholesterol efflux to HDL. | nih.govnih.gov |

Analytical Methodologies for 24r 24 Hydroxycholesterol Research

Chromatographic and Spectrometric Techniques for Quantitative Analysis

The quantification of (24R)-24-hydroxycholesterol is challenging due to its low abundance and the presence of structurally similar isomers, such as the more prevalent (24S)-hydroxycholesterol. Therefore, sophisticated analytical methods are required to achieve accurate and reliable measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoisomer Resolution

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of (24R)-24-hydroxycholesterol, offering high sensitivity and specificity. nih.govnih.govsemanticscholar.org This technique allows for the effective separation of (24R)-24-hydroxycholesterol from its stereoisomer, (24S)-hydroxycholesterol, and other positional isomers, which is critical as they cannot be differentiated by mass spectrometry alone. nih.gov The use of two-dimensional LC-MS/MS further enhances the analytical capability, particularly for complex samples like cerebrospinal fluid (CSF). nih.govnih.gov

Derivatization is often employed to improve the ionization efficiency and chromatographic behavior of hydroxycholesterols. nih.gov Reagents such as nicotinic acid and Girard P reagent have been successfully used to enhance the detection sensitivity of these compounds. nih.govnih.gov For instance, derivatization with nicotinic acid allows for a robust and sensitive LC-MS/MS method with a relatively short run time. nih.gov While some methods allow for direct analysis without derivatization using atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), these are generally less sensitive. nih.gov

The table below summarizes key parameters of a validated LC-MS/MS method for the quantification of 24(S)-hydroxycholesterol, which can be adapted for its (24R) isomer.

| Parameter | Plasma | Cerebrospinal Fluid (CSF) |

| Linearity Range | 1 - 200 ng/mL | 0.025 - 5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.025 ng/mL |

| Sample Volume | 50 µL | 50 µL |

| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| Derivatization Agent | Nicotinic Acid | Nicotinic Acid |

| This table illustrates the performance of a highly sensitive 2D-LC-MS/MS assay for 24(S)-HC, which is also applicable for the analysis of its (24R) stereoisomer. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Total Oxysterol Quantification

Gas chromatography-mass spectrometry (GC-MS) is a well-established and widely used technique for the quantification of total oxysterols, including 24-hydroxycholesterol (B1141375). nih.govmdpi.com This method is known for its excellent chromatographic resolving power. nih.gov However, GC-MS analysis typically requires a derivatization step to convert the sterols into more volatile and thermally stable compounds, often as trimethylsilyl (B98337) (TMS) ethers. researchgate.net

A significant drawback of GC-MS is the often lengthy run times, which can be over 15 minutes. nih.gov Furthermore, when analyzing samples with very low concentrations of the target analyte, such as 24-hydroxycholesterol in cerebrospinal fluid, large sample volumes may be required. nih.gov Despite these limitations, GC-MS remains a valuable tool, particularly for the simultaneous analysis of a wide range of sterols and oxysterols in biological samples. mdpi.com

The following table highlights some of the cholesterol-related compounds that can be analyzed using GC-MS.

| Compound Class | Examples |

| Cholesterol Precursors | Desmosterol, Lathosterol, Lanosterol |

| Oxysterols | 7α-hydroxycholesterol, 7β-hydroxycholesterol, 24(S)-hydroxycholesterol, 25-hydroxycholesterol, 7-ketocholesterol, 27-hydroxycholesterol |

| This table showcases the capability of GC-MS to simultaneously determine various cholesterol precursors and oxysterols. mdpi.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-performance liquid chromatography-mass spectrometry (HPLC-MS) provides a robust platform for the analysis of (24R)-24-hydroxycholesterol. researchgate.netnih.gov A key advantage of some HPLC-MS methods is the ability to quantify these oxysterols without the need for a time-consuming derivatization step. researchgate.netnih.gov This simplifies the sample work-up and analysis process. nih.gov

By utilizing techniques such as atmospheric pressure chemical ionization (APCI) and selected ion monitoring, HPLC-MS can achieve high sensitivity and specificity. researchgate.netnih.gov The chromatographic separation is crucial for resolving (24R)-24-hydroxycholesterol from its isomers, particularly 25-hydroxycholesterol, which can interfere with accurate quantification if not adequately separated. nih.gov The development of rapid chromatographic methods has further enhanced the utility of HPLC-MS for the determination of plasma 24-hydroxycholesterol levels. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical step in the analytical workflow for (24R)-24-hydroxycholesterol to remove interfering substances and enrich the analyte of interest. uio.noaston.ac.uk Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net For instance, LLE with solvents like methyl-tert-butyl ether or hexane (B92381) is frequently used to isolate sterols from biological matrices. nih.govnih.gov SPE with C18 cartridges is another effective method for purifying oxysterol fractions. frontiersin.org

In many cases, the measurement of total 24-hydroxycholesterol requires an initial saponification step to hydrolyze esterified forms of the oxysterol into their free forms. researchgate.netnih.gov This is often achieved through alkaline hydrolysis with potassium hydroxide. researchgate.net More recently, enzymatic hydrolysis using cholesterol esterase has been shown to be a more efficient and faster alternative to alkaline hydrolysis. uio.no

Derivatization is a key strategy to enhance the sensitivity and specificity of detection, particularly for LC-MS/MS analysis. nih.gov Several derivatizing agents have been employed, each with its own advantages:

Nicotinic Acid: Forms nicotinate (B505614) derivatives that are easily separated and detected with high sensitivity. nih.gov

Girard Reagents (e.g., Girard T): These charge-tagging reagents introduce a permanent positive charge, significantly improving ionization efficiency in electrospray ionization (ESI). nih.govuio.no

Picolinic Acid: Forms picolinyl esters that enhance detection sensitivity, though they may require longer chromatographic run times for isomer separation. nih.govuio.no

The choice of derivatization agent depends on the specific analytical platform and the requirements of the study. While derivatization can add complexity to the sample preparation process, the resulting improvement in analytical performance often justifies the additional steps. uio.no

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

To investigate the biological functions and mechanisms of action of (24R)-24-hydroxycholesterol, various in vitro and ex vivo model systems are employed. aston.ac.ukconicet.gov.ar These models provide a controlled environment to study the cellular and molecular effects of this oxysterol.

In vitro studies often utilize cultured cells, such as neuronal cell lines (e.g., SH-SY5Y) and macrophage cell lines (e.g., THP-1). aston.ac.uknih.gov These cell culture systems allow for the investigation of specific cellular processes, such as mitochondrial oxysterol metabolism and inflammatory responses. aston.ac.uknih.gov For example, studies have used macrophages to demonstrate that (24R)-24-hydroxycholesterol can induce a pro-inflammatory response. nih.gov

Ex vivo models, such as hippocampal slices from rodents, are valuable for studying the effects of (24R)-24-hydroxycholesterol on synaptic plasticity and neuronal function. researchgate.netfrontiersin.org These tissue preparations maintain the local cellular architecture and connectivity, providing a more physiologically relevant context than isolated cell cultures. For instance, ex vivo studies have shown that inhibition of CYP46A1, the enzyme that produces 24(S)-hydroxycholesterol, can ablate long-term depression in hippocampal slices, a key process in learning and memory. researchgate.netfrontiersin.org These models are instrumental in understanding how modulation of 24-hydroxycholesterol levels can impact brain function. frontiersin.org

Advanced Research Perspectives and Future Directions

The study of (24R)-24-hydroxycholesterol is entering a new phase, driven by technological advancements and a deeper appreciation for the nuanced roles of oxysterol stereoisomers in biology. Future research is poised to unravel the specific functions, synthesis, and in situ dynamics of this particular molecule, distinguishing it from its more abundant and well-studied (24S) counterpart.

Q & A

Basic Research Questions

Q. What are the primary methodologies for quantifying (24R)-24-hydroxycholesterol in biological samples, and how do they address isomer-specific detection?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For isomer resolution, chiral columns or derivatization agents (e.g., Girard reagents) are critical. Deuterated internal standards (e.g., [²H₇]-24-hydroxycholesterol) improve quantification accuracy .

- Key Considerations : Cross-reactivity with the (24S)-isomer must be minimized. Validation should include spike-recovery experiments in brain homogenates or plasma, where (24R)-24-hydroxycholesterol is less abundant than the (24S)-form .

Q. How does (24R)-24-hydroxycholesterol differ from its (24S)-isomer in biological activity and metabolic pathways?

- Functional Differences : (24S)-hydroxycholesterol is the dominant brain-derived oxysterol, acting as an LXR agonist and NMDA receptor modulator. (24R)-isomer studies are limited but suggest distinct stereoselectivity in enzyme interactions. For example, hepatic CYP7A 7α-hydroxylates both isomers but shows preference for (24S) in bile acid synthesis .

- Experimental Design : Use purified isomer standards and enzyme assays (e.g., reconstituted CYP7A) to compare kinetic parameters (Km, Vmax). In cell models, siRNA knockdown of CYP46A1 (specific to 24S production) can isolate (24R)-specific effects .

Q. What is the role of (24R)-24-hydroxycholesterol in cholesterol homeostasis outside the brain?

- Mechanistic Insight : While (24S)-hydroxycholesterol facilitates brain cholesterol efflux, (24R) may contribute to peripheral metabolism. CYP7A-mediated 7α-hydroxylation of (24R)-24-hydroxycholesterol in the liver suggests a pathway for conversion into bile acids, though this is less efficient than for (24S) .

- Model Systems : Use hepatocyte cultures or CYP7A-overexpressing cell lines to track radiolabeled (24R)-24-hydroxycholesterol metabolism via thin-layer chromatography .

Advanced Research Questions

Q. How can conflicting data on (24R)-24-hydroxycholesterol’s neuroprotective vs. cytotoxic effects be reconciled?

- Data Contradiction Analysis : Studies report concentration-dependent duality:

- Protective Effects : At low concentrations (10–100 nM), (24R)-24-hydroxycholesterol reduces oxidative stress in SH-SY5Y neuroblastoma cells via JNK signaling and LXR activation .

- Cytotoxicity : Above 10 μM, it induces apoptosis, possibly due to membrane disruption or ER stress.

Q. What experimental models best elucidate the interplay between (24R)-24-hydroxycholesterol and neurodegenerative diseases?

- In Vivo Models : Transgenic mice with neuron-specific CYP46A1 overexpression (to modulate 24S levels) and knock-in models for (24R)-specific synthesis. Monitor behavioral outcomes and cerebrospinal fluid (CSF) oxysterol profiles via LC-MS .

- Human Studies : Correlate CSF (24R)-24-hydroxycholesterol levels with biomarkers (e.g., Aβ, tau) in Alzheimer’s or Parkinson’s cohorts. Adjust for age, as 24S-hydroxycholesterol declines with aging .

Q. How does (24R)-24-hydroxycholesterol interact with nuclear receptors beyond LXR, and what are the implications for drug discovery?

- Expanded Targets : Preliminary data suggest (24R)-24-hydroxycholesterol may antagonize estrogen receptors (ER) in neural cells, influencing neuroprotection pathways .

- Screening Methods : Use reporter assays (e.g., luciferase-based ER/LXR/PPARγ systems) and co-crystallization studies to map binding affinities. Compare with (24S)-isomer to identify stereochemical determinants .

Methodological Challenges and Solutions

Q. How can researchers isolate (24R)-24-hydroxycholesterol from biological matrices without isomer contamination?

- Extraction Protocol : Combine solid-phase extraction (C18 columns) with chiral HPLC. Confirm purity via nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy .

- Validation : Cross-check with enzymatic conversion assays (e.g., CYP7A activity) to confirm isomer specificity .

Q. What are the limitations of current in vitro models for studying (24R)-24-hydroxycholesterol’s role in lipid metabolism?

- Key Limitations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.